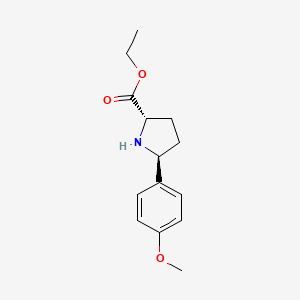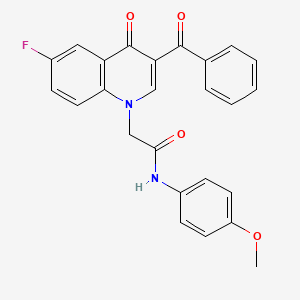![molecular formula C21H24N6O B2570792 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380176-95-2](/img/structure/B2570792.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized various compounds including substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts. These compounds were evaluated for cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some showed better anti-proliferative activities than the curcumin drug. Additionally, molecular docking with active compounds indicated good binding affinity with Bcl-2 protein, suggesting potential in cancer treatment (Parveen et al., 2017).
Heterocyclic Synthesis
- Piperazine-1,4-diium dihydrogen phosphate, a new piperazine-based dicationic Bronsted acidic ionic salt, has been used as an efficient and reusable catalyst for synthesizing pyrano[2,3-d]pyrimidinone derivatives. This method offers advantages like low catalyst amount, ease of work-up, short reaction times, and excellent yields (Darvishzad et al., 2019).
Synthesis of Pyridine Derivatives
- New pyridine and fused pyridine derivatives were prepared starting from a specific hydrazinyl pyridine-carbonitrile. These compounds underwent in silico molecular docking screenings and exhibited antimicrobial and antioxidant activity. This research expands the potential of pyridine-carbonitriles in pharmaceutical applications (Flefel et al., 2018).
Antiviral and Antimicrobial Activities
- Pyridopyrazolotriazines, synthesized using a diazotization process, have been evaluated for their cytotoxicity, anti–HSV1, and anti–HAV activities. This showcases the compound's potential in developing antiviral medications (Attaby et al., 2007).
Carbonic Anhydrase Inhibitors
- Novel compounds incorporating pyrroles, pyrrolopyrimidines, and related moieties with benzenesulfonamide showed potent inhibition of the tumor-associated transmembrane carbonic anhydrase isoforms, highlighting their potential in cancer therapy (Ghorab et al., 2014).
properties
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c22-12-16-10-17-13-28-9-4-18(17)25-21(16)27-7-5-26(6-8-27)20-11-19(23-14-24-20)15-2-1-3-15/h10-11,14-15H,1-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODWWQOBWIECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-(4-nitrophenyl)thiourea](/img/structure/B2570710.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)
![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)


![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride](/img/structure/B2570725.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2570729.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2570731.png)
![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)